molecular formula C7H6ClNO2 B3026700 5-Chloro-2-methylisonicotinic acid CAS No. 1060810-03-8

5-Chloro-2-methylisonicotinic acid

Cat. No. B3026700
CAS RN: 1060810-03-8
M. Wt: 171.58
InChI Key: GARAUIFEOTVPAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated nicotinic acid derivatives is highlighted in the papers. Paper describes a practical synthesis of a fluorinated nicotinic acid derivative, which involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination step. Although this paper does not directly address 5-chloro-2-methylisonicotinic acid, the methodologies used could potentially be applied to its synthesis with appropriate modifications.

Molecular Structure Analysis

While the molecular structure of 5-chloro-2-methylisonicotinic acid is not analyzed in the provided papers, paper discusses the synthesis and structure-activity relationships of chloronicotinamides, which are structurally related to nicotinic acid. The crystal structure and herbicidal activity of these compounds are studied, which could provide insights into the molecular interactions and properties of chlorinated nicotinic acids.

Chemical Reactions Analysis

The chemical reactions involving chlorinated nicotinic acids are central to the development of new compounds with potential pharmaceutical or herbicidal applications. Paper explores the herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides, indicating that chlorination at specific positions on the nicotinic acid ring can significantly affect biological activity. This suggests that the chemical reactivity of 5-chloro-2-methylisonicotinic acid could also be of interest in similar contexts.

Physical and Chemical Properties Analysis

Scientific Research Applications

Antibacterial Activity

5-Chloro-2-methylisonicotinic acid has been studied in various forms for its antibacterial properties. For example, 5-bromonicotinic acid derivatives, related to 5-chloro-2-methylisonicotinic acid, have demonstrated excellent antibacterial activity in preliminary tests (Li, 2009).

Food Additive and Nutraceutical Uses

Compounds related to 5-chloro-2-methylisonicotinic acid, such as Chlorogenic acid, have shown potential as food additives and nutraceuticals. They possess antioxidant, anti-inflammatory, and antimicrobial properties beneficial for food preservation and health promotion (Santana-Gálvez et al., 2017).

Herbicidal Activity

Nicotinic acid derivatives, closely related to 5-chloro-2-methylisonicotinic acid, have been explored for their herbicidal properties. Some of these derivatives have shown significant activity against various weeds, indicating potential applications in agriculture (Yu et al., 2021).

Pharmaceutical Applications

Chlorogenic acid, a related compound, has been widely studied for its pharmacological effects, including antioxidant, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities. These properties suggest potential applications in developing treatments for various health conditions (Naveed et al., 2018).

Future Directions

: Ambeed: 5-Chloro-2-methylisonicotinic acid : Aladdin Scientific: 5-Chloro-2-methylisonicotinic acid : Clearsynth: 5-Chloro-2-methylisonicotinic acid

properties

IUPAC Name

5-chloro-2-methylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARAUIFEOTVPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721192
Record name 5-Chloro-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylisonicotinic acid

CAS RN

1060810-03-8
Record name 5-Chloro-2-methyl-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060810-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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